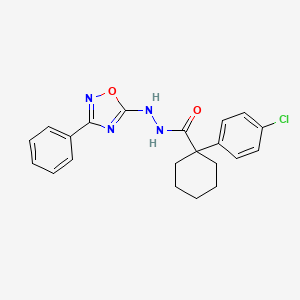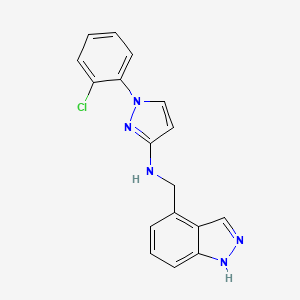![molecular formula C18H21N5O2S B7431260 N-propan-2-yl-4-[[2-(1,2,4-triazol-1-yl)phenyl]methylamino]benzenesulfonamide](/img/structure/B7431260.png)
N-propan-2-yl-4-[[2-(1,2,4-triazol-1-yl)phenyl]methylamino]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-propan-2-yl-4-[[2-(1,2,4-triazol-1-yl)phenyl]methylamino]benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-propan-2-yl-4-[[2-(1,2,4-triazol-1-yl)phenyl]methylamino]benzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, a component of fungal cell membranes. It may also inhibit the activity of enzymes involved in the cell cycle of cancer cells.
Biochemical and Physiological Effects:
N-propan-2-yl-4-[[2-(1,2,4-triazol-1-yl)phenyl]methylamino]benzenesulfonamide has been found to have biochemical and physiological effects on various organisms. In fungi, it has been shown to inhibit the growth of several species, including Candida albicans and Aspergillus fumigatus. In cancer cells, it has been found to induce apoptosis or programmed cell death. It has also been shown to have antiviral activity against certain viruses such as herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-propan-2-yl-4-[[2-(1,2,4-triazol-1-yl)phenyl]methylamino]benzenesulfonamide in lab experiments include its potential as a drug candidate for the treatment of fungal infections and cancer. Its antifungal, antitumor, and antiviral activities make it a promising compound for further research. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-propan-2-yl-4-[[2-(1,2,4-triazol-1-yl)phenyl]methylamino]benzenesulfonamide. These include exploring its potential as a drug candidate for the treatment of fungal infections and cancer, investigating its mechanism of action, and studying its potential toxicity and side effects. Further research could also focus on developing more efficient synthesis methods and exploring its potential applications in other fields such as agriculture and environmental science.
In conclusion, N-propan-2-yl-4-[[2-(1,2,4-triazol-1-yl)phenyl]methylamino]benzenesulfonamide is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Métodos De Síntesis
The synthesis of N-propan-2-yl-4-[[2-(1,2,4-triazol-1-yl)phenyl]methylamino]benzenesulfonamide involves the reaction of 2-(1,2,4-triazol-1-yl)benzylamine with N-(4-isopropylphenyl)sulfonyl chloride in the presence of a base such as triethylamine. The reaction occurs in an organic solvent such as dichloromethane or chloroform, and the product is obtained through filtration and recrystallization.
Aplicaciones Científicas De Investigación
N-propan-2-yl-4-[[2-(1,2,4-triazol-1-yl)phenyl]methylamino]benzenesulfonamide has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit antifungal, antitumor, and antiviral activities. In medicinal chemistry, it has been explored as a potential drug candidate for the treatment of fungal infections and cancer.
Propiedades
IUPAC Name |
N-propan-2-yl-4-[[2-(1,2,4-triazol-1-yl)phenyl]methylamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-14(2)22-26(24,25)17-9-7-16(8-10-17)20-11-15-5-3-4-6-18(15)23-13-19-12-21-23/h3-10,12-14,20,22H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKTVTLJQSGGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide](/img/structure/B7431179.png)


![1-(carbamoylamino)-N-methyl-N-[1-[4-(2-methylpropyl)-1H-pyrrole-2-carbonyl]azetidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7431219.png)
![5-Bromo-6-[4-(2-hydroxyethoxy)anilino]pyridine-3-carbonitrile](/img/structure/B7431222.png)
![4-methyl-2-oxo-N-[3-(1,2,4-triazol-4-yl)phenyl]-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxamide](/img/structure/B7431228.png)
![2-(1,1-dioxothietan-3-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B7431231.png)
![5-[[6-(5-Chlorothiophen-2-yl)pyridazin-3-yl]amino]-1,3-dimethylbenzimidazol-2-one](/img/structure/B7431241.png)
![1-[(1R,2S)-2-(2,6-difluorophenyl)cyclopropyl]-3-[(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]urea](/img/structure/B7431243.png)
![5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7431251.png)
![2-(1,1-dioxothietan-3-yl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7431253.png)

![N-ethyl-1-[4-[(3-methoxyphenyl)methyl]-5-(1H-pyrrol-2-yl)-1,2,4-triazol-3-yl]pyrrolidine-3-sulfonamide](/img/structure/B7431267.png)
![N-[(2S)-1-[(5-chloro-2-methoxypyrimidin-4-yl)amino]propan-2-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7431274.png)